[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride or thionyl chloride.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 3,5-difluorobenzyl bromide as the starting material. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, allowing for the introduction of various functional groups. Reagents such as sodium azide or thiols can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium azide, thiols, or halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols, halides.
Scientific Research Applications
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The oxadiazole ring contributes to its stability and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Difluorobenzyl)-1,2,4-triazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-thiadiazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]ethanol
Uniqueness
Compared to similar compounds, [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the oxadiazole ring and the difluorobenzyl group. These structural features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
[3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O2/c11-7-1-6(2-8(12)4-7)3-9-13-10(5-15)16-14-9/h1-2,4,15H,3,5H2 |
InChI Key |
SYYMVOQAWOQIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NOC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.